![molecular formula C23H28N5O2+ B15134179 2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one](/img/structure/B15134179.png)
2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Méthodes De Préparation
The synthesis of 2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one involves multiple steps, starting with the preparation of the piperazine derivative. The synthetic route typically includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the piperazine derivative.
Cyclization: The piperazine derivative is then subjected to cyclization with an appropriate aldehyde or ketone to form the imidazoquinazoline core.
Methylation: The final step involves the methylation of the imidazoquinazoline core to yield the target compound.
Analyse Des Réactions Chimiques
2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Neuropharmacology: The compound’s interaction with adrenergic receptors makes it a candidate for research in neurodegenerative diseases and psychiatric conditions.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) profile help in understanding its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one involves its binding to alpha1-adrenergic receptors. These receptors are activated by endogenous neurotransmitters such as noradrenaline and epinephrine. By binding to these receptors, the compound can modulate the contraction of smooth muscles, thereby exerting its therapeutic effects . Molecular docking and dynamics simulations have shown that the compound has a high affinity for these receptors, making it a promising candidate for further research .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one include:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostate hyperplasia.
Urapidil: Used for the treatment of hypertension, it also targets alpha1-adrenergic receptors.
The uniqueness of this compound lies in its specific binding affinity and pharmacokinetic profile, which may offer advantages over these similar compounds .
Propriétés
Formule moléculaire |
C23H28N5O2+ |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methyl-3,10a-dihydro-2H-imidazo[1,2-c]quinazolin-6-ium-5-one |
InChI |
InChI=1S/C23H28N5O2/c1-25-19-8-4-3-7-18(19)22-24-17(16-28(22)23(25)29)15-26-11-13-27(14-12-26)20-9-5-6-10-21(20)30-2/h3-10,17-18H,11-16H2,1-2H3/q+1 |
Clé InChI |
HCLKWYFHNZYAJC-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C2C=CC=CC2C3=NC(CN3C1=O)CN4CCN(CC4)C5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


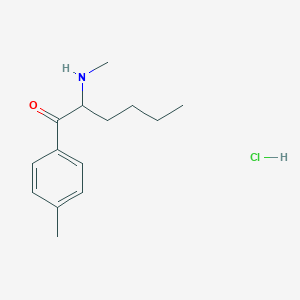
![7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride](/img/structure/B15134121.png)
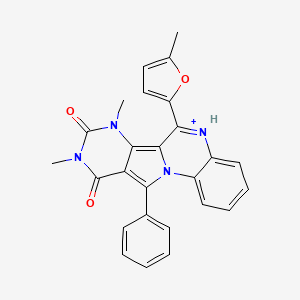
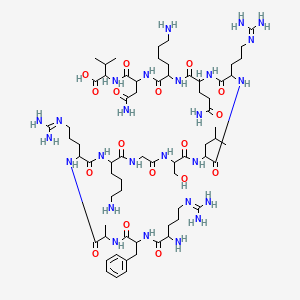
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134142.png)
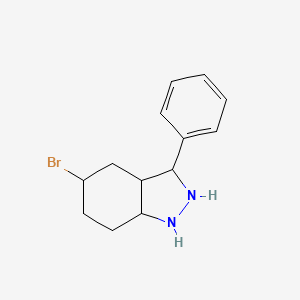
![N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B15134144.png)
![(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B15134151.png)
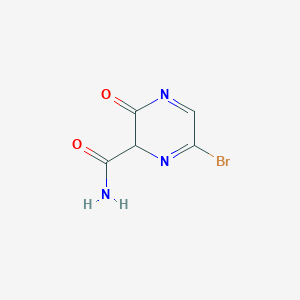
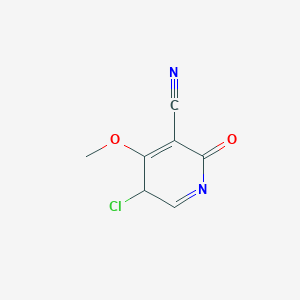
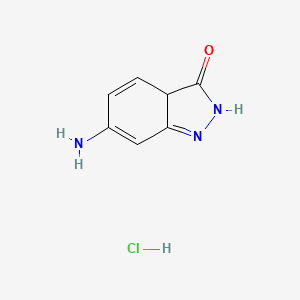
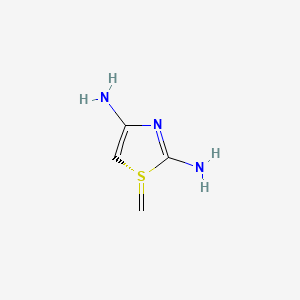
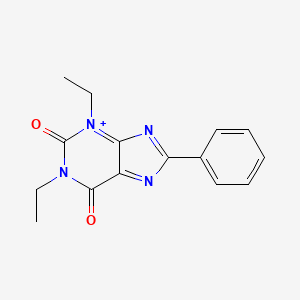
amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)
